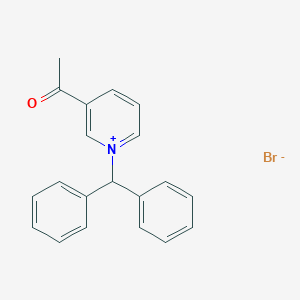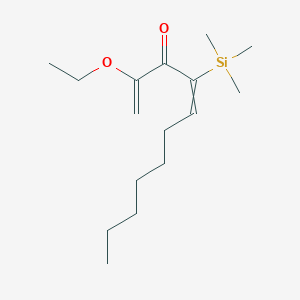
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This particular compound features a pyridine ring substituted with a chlorine atom at the 4-position and a 2-phenyl-1-naphthalenyl group at the 3-position, making it a unique and potentially valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- can be achieved through several methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with arylmagnesium halides. This process typically requires low temperatures (around -78°C) for the lithiation step and elevated temperatures (up to 75°C) for the subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium reagents and controlled reaction conditions can help achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with organoboron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Grignard Reagents: Used for the lithiation and subsequent reactions.
Organoboron Reagents: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential biological activity.
作用機序
The mechanism of action of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
2-(1-Naphthalenyl)pyridine: A similar compound with a naphthalenyl group at the 2-position of the pyridine ring.
4-(2-Phenyl-1-naphthalenyl)pyridine: Another related compound with a phenyl-naphthalenyl group at the 4-position.
Uniqueness
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
612086-27-8 |
|---|---|
分子式 |
C21H14ClN |
分子量 |
315.8 g/mol |
IUPAC名 |
4-chloro-3-(2-phenylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C21H14ClN/c22-20-12-13-23-14-19(20)21-17-9-5-4-8-16(17)10-11-18(21)15-6-2-1-3-7-15/h1-14H |
InChIキー |
KCVVQWORGRLVQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CN=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)

![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)

![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)


![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)

![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)

